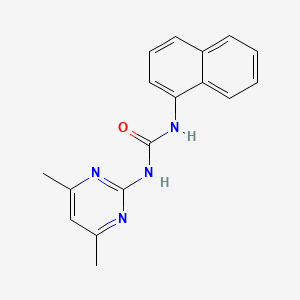![molecular formula C17H23NSSi B12577204 8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline CAS No. 267900-70-9](/img/structure/B12577204.png)
8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with a sulfanyl group and a 1-methylsilolan-1-yl propyl substituent, making it a unique and potentially valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 3-(1-methylsilolan-1-yl)propylthiol as the primary starting materials.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used.
Catalysts and Reagents: Common catalysts include palladium or copper-based catalysts, and reagents like triethylamine or potassium carbonate are used to facilitate the reaction.
Reaction Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alkoxides, dimethylformamide, and potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
作用機序
The mechanism of action of 8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. These interactions contribute to the compound’s antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
8-Aminoquinoline: Known for its antimalarial properties.
8-Hydroxyquinoline: Used as an antimicrobial and antifungal agent.
8-Methylquinoline: Studied for its potential anticancer properties.
Uniqueness
8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline is unique due to the presence of the 1-methylsilolan-1-yl propyl substituent, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound for various scientific research applications.
特性
CAS番号 |
267900-70-9 |
|---|---|
分子式 |
C17H23NSSi |
分子量 |
301.5 g/mol |
IUPAC名 |
8-[3-(1-methylsilolan-1-yl)propylsulfanyl]quinoline |
InChI |
InChI=1S/C17H23NSSi/c1-20(12-2-3-13-20)14-6-11-19-16-9-4-7-15-8-5-10-18-17(15)16/h4-5,7-10H,2-3,6,11-14H2,1H3 |
InChIキー |
MFFWXXUAJQBFKD-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CCCC1)CCCSC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)

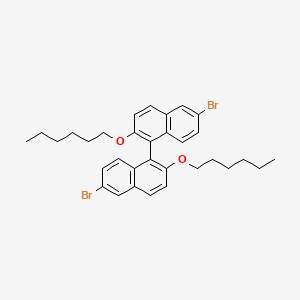
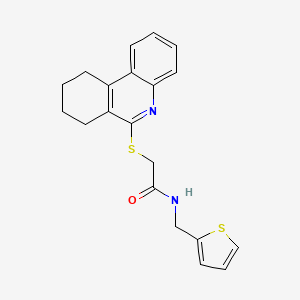
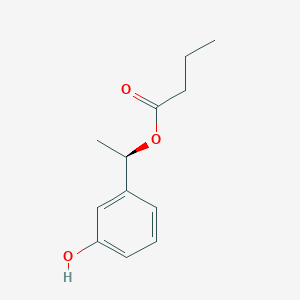
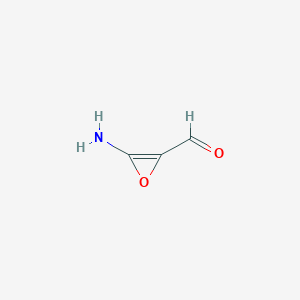
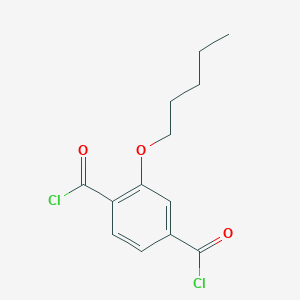

![2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide](/img/structure/B12577196.png)
